1,3,5-Tri-O-benzoyl-2-deoxyribofuranose

Descripción general

Descripción

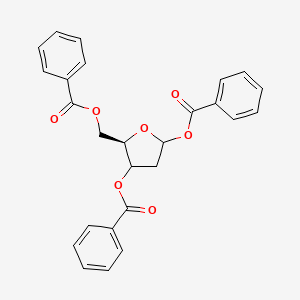

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is a complex organic compound that belongs to the class of pentofuranoses. These are five-membered ring sugars that play a crucial role in various biochemical processes. The compound is characterized by the presence of three benzoyl groups attached to the oxygen atoms at positions 1, 3, and 5, and a deoxy group at position 2. This structural configuration imparts unique chemical properties to the compound, making it a subject of interest in synthetic organic chemistry and various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose typically involves the protection of hydroxyl groups followed by selective deoxygenation. One common method includes the benzoylation of D-glycero-pentofuranose using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The resulting tri-O-benzoylated intermediate is then subjected to a deoxygenation reaction at the 2-position using reagents like tributyltin hydride and a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl groups to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is a derivative of deoxyribose with three benzoyl groups attached to the hydroxyl positions at C1, C3, and C5. Its molecular formula is , and it has a molecular weight of 286.27 g/mol. The presence of the benzoyl groups enhances the compound's stability and solubility, making it suitable for various chemical reactions.

Synthesis Applications

The compound serves as a glycosyl donor in the synthesis of nucleoside analogs. Various studies have reported its use in synthesizing modified purine nucleosides that exhibit biological activity against cancer cells.

Case Study: Synthesis of 8-Aza-7-Deaza Purine Nucleoside Derivatives

A notable application of this compound is its role in synthesizing 8-aza-7-deaza purine nucleoside derivatives. The glycosylation reactions involving this compound have led to the formation of several novel nucleosides with promising anticancer properties.

- Glycosylation Protocols : Different conditions were tested for the glycosylation process, including the use of trimethylsilyl triflate as a promoter. The resulting compounds were characterized using NMR and X-ray crystallography to confirm their structures.

- Biological Evaluation : Compounds synthesized from this compound were tested against various cancer cell lines, such as A549 (lung carcinoma) and MDA-MB-231 (breast cancer). Some derivatives exhibited significant inhibitory activity with IC50 values indicating their potential as therapeutic agents .

Medicinal Chemistry Applications

This compound is also utilized in the development of antiviral agents. For instance:

- Clevudine Synthesis : This compound is an intermediate in producing Clevudine, an antiviral drug. The synthesis involves multiple steps where this compound undergoes condensation reactions with thymine to yield bioactive compounds .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Nucleoside Synthesis | Used as a glycosyl donor for creating modified nucleosides. | 8-Aza-7-Deaza derivatives |

| Anticancer Activity | Compounds derived show potential against cancer cell lines (A549, MDA-MB-231). | IC50 values indicating efficacy |

| Antiviral Drug Development | Intermediate for synthesizing antiviral agents like Clevudine. | Clevudine synthesis |

Mecanismo De Acción

The mechanism of action of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose involves its interaction with specific molecular targets and pathways. The benzoyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The deoxy group at position 2 can affect the compound’s reactivity and stability, making it a versatile intermediate in various biochemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-Tri-O-benzoyl-D-glycero-pentofuranose: Similar structure but lacks the deoxy group at position 2.

2-Deoxy-D-ribose: A simpler sugar without benzoyl groups.

1,2,3,5-Tetra-O-benzoyl-D-glycero-pentofuranose: Contains an additional benzoyl group at position 2.

Uniqueness

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is unique due to its specific combination of benzoyl and deoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for synthetic organic chemistry and various scientific research applications.

Actividad Biológica

1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is a synthetic carbohydrate derivative that plays a significant role in the synthesis of nucleosides and nucleotides. Its structure includes three benzoyl groups attached to the 2-deoxyribofuranose moiety, enhancing its stability and solubility. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the protection of the hydroxyl groups on 2-deoxyribofuranose using benzoyl chloride in the presence of a base. This method ensures that the resulting compound is suitable for further derivatization into nucleosides.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit anticancer activity. A study evaluated several glycosylated purine nucleosides derived from this compound against human lung carcinoma (A549) and breast cancer (MDA-MB-231) cell lines. The results demonstrated that certain derivatives showed significant inhibitory activity, with IC50 values indicating their potency against these cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Iodo derivative | A549 | 7.68 |

| Compound 14 | MDA-MB-231 | Not specified |

| Compound 16 | MDA-MB-231 | Not specified |

This data suggests that modifications at specific positions can enhance biological activity, particularly when electron-donating groups are introduced .

Antiviral Activity

In addition to anticancer effects, some studies have explored the antiviral potential of nucleoside derivatives synthesized from this compound. For instance, compounds derived from this sugar have been tested for their ability to inhibit viral polymerases, showing promise as antiviral agents .

Case Study 1: Anticancer Activity Evaluation

In a comprehensive study involving various nucleoside derivatives synthesized from this compound, researchers focused on their effects on human cancer cell lines. The study found that structural modifications significantly influenced the anticancer properties of these compounds. For example, the introduction of halogen substituents resulted in enhanced cytotoxicity against A549 cells compared to unsubstituted analogs .

Case Study 2: Antiviral Efficacy

Another investigation assessed the antiviral efficacy of modified nucleosides derived from this carbohydrate. The results indicated that certain derivatives effectively inhibited hepatitis B virus polymerase activity in vitro. This highlights the potential for developing therapeutic agents from sugar derivatives like this compound .

Propiedades

IUPAC Name |

[(2R)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21?,22-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEODWWVAXXZRMB-OOMBGRCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676171 | |

| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145416-96-2 | |

| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.